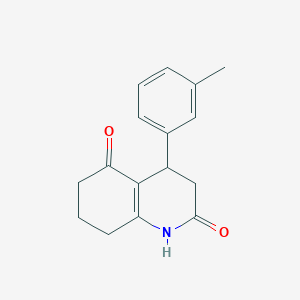
4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as L-741,626 and is a potent and selective antagonist of the neurokinin-1 receptor.
Wirkmechanismus
L-741,626 exerts its pharmacological effects by binding to and blocking the neurokinin-1 receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and stress response. By blocking the neurokinin-1 receptor, L-741,626 inhibits the signaling pathways that lead to these physiological processes. This mechanism of action has been shown to be highly selective and potent, making L-741,626 a valuable tool for studying the neurokinin-1 receptor.
Biochemical and Physiological Effects:
L-741,626 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, L-741,626 has been shown to reduce inflammation, decrease pain sensitivity, and inhibit tumor growth. L-741,626 has also been investigated for its potential to improve cognitive function and alleviate symptoms of depression. These effects are thought to be mediated by the neurokinin-1 receptor, which is involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
L-741,626 has several advantages for use in lab experiments. This compound is highly selective and potent, making it an excellent tool for studying the neurokinin-1 receptor. L-741,626 is also relatively easy to synthesize, allowing for large-scale production of the compound. However, there are also some limitations to the use of L-741,626 in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, L-741,626 is not currently approved for use in humans, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on L-741,626. One area of interest is the potential for this compound to be used in combination with other drugs to enhance its therapeutic effects. L-741,626 may also be investigated for its potential to treat other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of L-741,626 and its effects on the neurokinin-1 receptor. Overall, L-741,626 has shown significant promise as a tool for studying the neurokinin-1 receptor and as a potential treatment for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
L-741,626 has been extensively studied for its potential applications in medicinal chemistry. As a neurokinin-1 receptor antagonist, L-741,626 has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been investigated as a potential treatment for a variety of diseases, including cancer, depression, and Alzheimer's disease. L-741,626 has also been used in preclinical studies to elucidate the role of the neurokinin-1 receptor in various physiological processes.
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-4-2-5-11(8-10)12-9-15(19)17-13-6-3-7-14(18)16(12)13/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVCVGDHSNYFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437024.png)
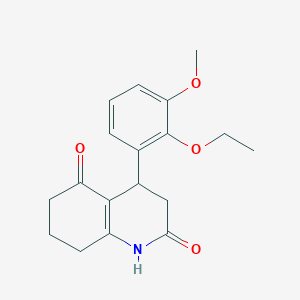
![2-chloro-N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4437038.png)
![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4437044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4437048.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4437077.png)
![7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4437100.png)
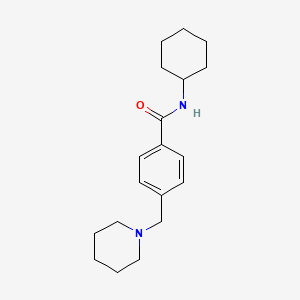
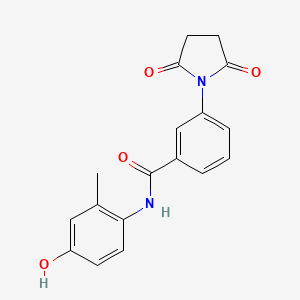
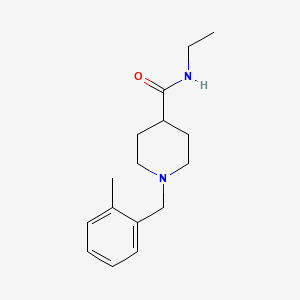
![1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4437140.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B4437145.png)